molecular formula C17H17N3 B12936174 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline CAS No. 2562-90-5

4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline

Cat. No.: B12936174
CAS No.: 2562-90-5
M. Wt: 263.34 g/mol
InChI Key: ZHBJCFQXAJXKAC-FMIVXFBMSA-N
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Description

4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline is a complex organic compound that features a benzimidazole moiety linked to a dimethylaniline group via a vinyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline typically involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetaldehyde with N,N-dimethylaniline in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The mixture is heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline involves its interaction with various molecular targets. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline is unique due to its vinyl linkage and dimethylaniline group, which confer distinct electronic and photophysical properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and fluorescent probes .

Properties

CAS No.

2562-90-5

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H17N3/c1-20(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)19-17/h3-12H,1-2H3,(H,18,19)/b12-9+

InChI Key

ZHBJCFQXAJXKAC-FMIVXFBMSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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